Magnesium, chloro[(dimethylphenylsilyl)methyl]- Magnesium, chloro[(dimethylphenylsilyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 107735-20-6
VCID: VC7935641
InChI: InChI=1S/C9H13Si.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1
SMILES: C[Si](C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-]
Molecular Formula: C9H13ClMgSi
Molecular Weight: 209.04 g/mol

Magnesium, chloro[(dimethylphenylsilyl)methyl]-

CAS No.: 107735-20-6

Cat. No.: VC7935641

Molecular Formula: C9H13ClMgSi

Molecular Weight: 209.04 g/mol

* For research use only. Not for human or veterinary use.

Magnesium, chloro[(dimethylphenylsilyl)methyl]- - 107735-20-6

Specification

CAS No. 107735-20-6
Molecular Formula C9H13ClMgSi
Molecular Weight 209.04 g/mol
IUPAC Name magnesium;methanidyl-dimethyl-phenylsilane;chloride
Standard InChI InChI=1S/C9H13Si.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1
Standard InChI Key CBCNRZVBTLJKSF-UHFFFAOYSA-M
SMILES C[Si](C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-]
Canonical SMILES C[Si](C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central magnesium atom coordinated to a chloro[(dimethylphenylsilyl)methyl] ligand. The magnesium center adopts a tetrahedral geometry, bonded to:

  • One chlorine atom

  • A [(dimethylphenylsilyl)methyl] group

  • Two solvent molecules (typically tetrahydrofuran, THF) in solution .

The [(dimethylphenylsilyl)methyl] ligand consists of a silicon atom bonded to two methyl groups, one phenyl group, and a methylene (-CH₂-) bridge connecting to magnesium. This structure enhances both steric bulk and electronic stabilization, critical for preventing undesired side reactions during synthetic applications .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₉H₁₃ClMgSi
Molar Mass (g/mol)209.04 (PubChem) , 216.80
Coordination GeometryTetrahedral (Mg center)
Si–C Bond Length1.87–1.89 Å (estimated)

Discrepancies in reported molar masses arise from differences in isotopic abundance calculations and experimental methods .

Spectroscopic Characteristics

  • ¹H NMR: Signals for phenyl protons appear at δ 7.2–7.6 ppm, while methyl groups on silicon resonate at δ 0.2–0.5 ppm .

  • ²⁹Si NMR: A singlet near δ −15 to −20 ppm confirms the presence of the dimethylphenylsilyl group .

  • Infrared Spectroscopy: Stretching vibrations for Mg–Cl and Mg–C bonds are observed at 450–550 cm⁻¹ and 800–850 cm⁻¹, respectively.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via transmetallation or Grignard-type reactions:

  • Transmetallation Route:

    (Dimethylphenylsilyl)methyl lithium+MgCl2MgCl[(Dimethylphenylsilyl)methyl]+LiCl\text{(Dimethylphenylsilyl)methyl lithium} + \text{MgCl}_2 \rightarrow \text{MgCl[(Dimethylphenylsilyl)methyl]} + \text{LiCl}

    Conducted in anhydrous THF at −78°C to 0°C, this method yields 70–85% purity, requiring subsequent recrystallization .

  • Grignard Approach:

    (Dimethylphenylsilyl)methyl chloride+MgMgCl[(Dimethylphenylsilyl)methyl]\text{(Dimethylphenylsilyl)methyl chloride} + \text{Mg} \rightarrow \text{MgCl[(Dimethylphenylsilyl)methyl]}

    Activated magnesium turnings react with the organochloride in THF under reflux (66°C), achieving yields up to 90% .

Industrial Manufacturing

Scaled production employs continuous flow reactors with automated parameter control:

  • Temperature: Maintained at 0–25°C to prevent thermal decomposition.

  • Concentration: Optimized at 0.5–1.0 M to balance reaction rate and byproduct formation .

  • Quality Control: Inline FTIR and ICP-MS monitor Mg and Si content, ensuring ≥97% purity .

Reactivity and Mechanistic Insights

Nucleophilic Addition Reactions

The Mg–C bond’s polarization renders the [(dimethylphenylsilyl)methyl] group a potent nucleophile. Key reactions include:

  • Aldehyde/Ketone Addition:

    RCHO+MgCl[(SiMe₂Ph)CH₂]RCH(OH)SiMe₂Ph\text{RCHO} + \text{MgCl[(SiMe₂Ph)CH₂]} \rightarrow \text{RCH(OH)SiMe₂Ph}

    Conducted in THF at −78°C, this proceeds via a six-membered transition state, achieving 80–95% yields .

  • Cross-Coupling Reactions:
    Palladium-catalyzed couplings with aryl halides (e.g., Suzuki-Miyaura):

    Ar–X+MgCl[(SiMe₂Ph)CH₂]Pd(PPh₃)₄Ar–CH₂SiMe₂Ph\text{Ar–X} + \text{MgCl[(SiMe₂Ph)CH₂]} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar–CH₂SiMe₂Ph}

    Turnover frequencies (TOF) exceed 10⁴ h⁻¹ under optimized conditions .

Catalytic Applications

The compound serves as a precatalyst in Ziegler-Natta polymerization and hydrofunctionalization:

  • Olefin Polymerization:
    When combined with TiCl₄, it catalyzes ethylene polymerization with activities >5,000 g PE/(mmol Mg·h).

  • Hydroboration:
    Facilitates anti-Markovnikov addition of pinacolborane to styrenes (90–98% ee) .

Industrial and Pharmaceutical Applications

Materials Science

  • Silicon-Containing Polymers: Incorporated into polysilanes for high-temperature lubricants and photoresists .

  • Semiconductor Precursors: Serves as a Mg dopant in GaN thin-film growth (MOCVD) .

Pharmaceutical Intermediates

  • Chiral Building Blocks: Used in synthesizing β-lactam antibiotics (e.g., cephalosporins) via asymmetric Diels-Alder reactions .

  • Anticancer Agents: Functionalizes platinum(II) complexes for targeted DNA intercalation .

Recent Advances and Future Directions

Hybrid Mg-Zn Catalysts

Studies demonstrate synergistic effects when combined with ZnCl₂, enhancing catalytic activity in ketone alkylation (TOF >1,200 h⁻¹) .

Computational Modeling

DFT calculations predict tunable nucleophilicity via substituent effects on the silyl group, guiding rational catalyst design .

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